2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone
Description
2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone is a piperidine-derived compound featuring a benzyl-isopropyl-amino substituent at the 4-position of the piperidine ring and an amino-ethanone moiety. Its molecular formula is C₁₈H₂₉N₃O with a molar mass of 303.44 g/mol . This compound is classified under piperidine derivatives, which are widely utilized in pharmaceuticals and agrochemicals due to their versatility in modulating biological activity .
Properties
IUPAC Name |
2-amino-1-[4-[benzyl(propan-2-yl)amino]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-14(2)20(13-15-6-4-3-5-7-15)16-8-10-19(11-9-16)17(21)12-18/h3-7,14,16H,8-13,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFBIHLEISCWHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C2CCN(CC2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501143585 | |
| Record name | Ethanone, 2-amino-1-[4-[(1-methylethyl)(phenylmethyl)amino]-1-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501143585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353973-02-0 | |
| Record name | Ethanone, 2-amino-1-[4-[(1-methylethyl)(phenylmethyl)amino]-1-piperidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353973-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-amino-1-[4-[(1-methylethyl)(phenylmethyl)amino]-1-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501143585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone , also known by its CAS number 1353973-02-0, is a piperidine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C17H27N3O
- Molecular Weight : 303.44 g/mol
- CAS Number : 1353973-02-0
Structure
The structure of the compound features a piperidine ring substituted with a benzyl and isopropyl group, which is crucial for its biological activity. The presence of the amino group enhances its interaction with various biological targets.
Anticancer Activity
Recent studies have indicated that piperidine derivatives exhibit significant anticancer properties. Specifically, compounds with similar structures have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 1 | MALME-M (melanoma) | 55.75% growth inhibition |
| Compound 5 | HeLa (cervical cancer) | 0.126 |
| Compound 6 | SMMC-7721 (liver cancer) | 0.071 |
| Compound 7 | K562 (leukemia) | 0.164 |
The SAR studies suggest that modifications to the aromatic rings and substituents significantly influence the anticancer activity of these compounds .
Neuroprotective Effects
Research indicates that certain piperidine derivatives, including those similar to 2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone , may exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This dual inhibition could be beneficial in treating neurodegenerative diseases like Alzheimer's .
Anti-inflammatory Properties
Piperidine derivatives are also being investigated for their anti-inflammatory properties. The presence of specific functional groups can enhance their ability to inhibit inflammatory pathways, making them potential candidates for treating conditions characterized by chronic inflammation .
Case Study 1: Anticancer Efficacy
In a study examining the efficacy of various piperidine derivatives, 2-Amino-1-[4-(benzyl-isopropyl-amino)-piperidin-1-yl]-ethanone was tested against several cancer cell lines. The results demonstrated a notable reduction in cell viability, suggesting its potential as an anticancer agent .
Case Study 2: Neuroprotection in Alzheimer's Disease Models
Another study focused on the neuroprotective effects of piperidine derivatives in animal models of Alzheimer's disease. The compound exhibited significant inhibition of AChE activity, leading to improved cognitive function in treated subjects compared to controls .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The benzyl-isopropyl group in the target compound confers higher molecular weight and lipophilicity compared to analogs with smaller substituents (e.g., cyclopropyl or methyl groups). This may enhance bioavailability in lipid-rich environments .
Physicochemical Properties: The target compound’s molar mass (303.44 g/mol) exceeds that of cyclopropyl analogs (e.g., 287.40 g/mol), suggesting differences in solubility and metabolic stability . 2-Amino-1-(2-hydroxyphenyl)ethanone () lacks the piperidine ring entirely, resulting in a simpler structure with lower molecular weight (151.17 g/mol) and distinct reactivity due to the phenolic hydroxyl group .
Synthetic Routes: The target compound’s synthesis likely involves reductive amination (similar to ), where sodium triacetoxyborohydride facilitates the formation of the piperidine-ethanone linkage . In contrast, hydroxyacetophenone derivatives () are synthesized via acidic hydrolysis of nitro-coumarins, highlighting divergent synthetic strategies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
